![molecular formula C4H8O2S B13415719 2-[(Methylsulfinyl)methyl]oxirane CAS No. 74920-48-2](/img/structure/B13415719.png)
2-[(Methylsulfinyl)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methylsulfinyl)methyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methylsulfinyl group attached to the oxirane ring. Oxiranes, also known as epoxides, are known for their high reactivity due to the ring strain in the three-membered ring structure. This reactivity makes them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfinyl)methyl]oxirane typically involves the oxidation of a suitable precursor. One common method is the oxidation of 2-[(methylthio)methyl]oxirane using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar oxidation processes, but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methylsulfinyl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized alcohols, amines, and thiols.
Applications De Recherche Scientifique
2-[(Methylsulfinyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with epoxide moieties.
Mécanisme D'action
The mechanism of action of 2-[(Methylsulfinyl)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules. The sulfinyl group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Methylthio)methyl]oxirane: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-[(Methylsulfonyl)methyl]oxirane: Contains a methylsulfonyl group, which is a fully oxidized form of the sulfinyl group.
2-[(Ethylsulfinyl)methyl]oxirane: Similar structure with an ethylsulfinyl group instead of a methylsulfinyl group.
Uniqueness
2-[(Methylsulfinyl)methyl]oxirane is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to its analogs. The sulfinyl group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining the integrity of the oxirane ring makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
74920-48-2 |
|---|---|
Formule moléculaire |
C4H8O2S |
Poids moléculaire |
120.17 g/mol |
Nom IUPAC |
2-(methylsulfinylmethyl)oxirane |
InChI |
InChI=1S/C4H8O2S/c1-7(5)3-4-2-6-4/h4H,2-3H2,1H3 |
Clé InChI |
OPMRUBHHDZAKAL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
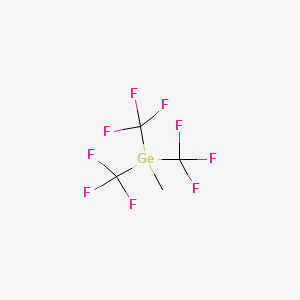
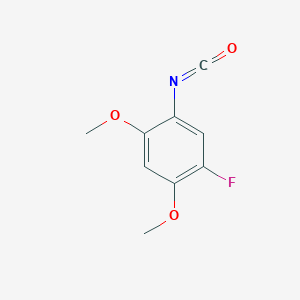
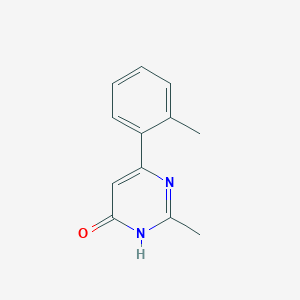
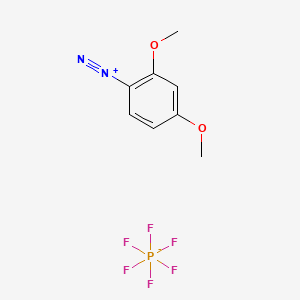
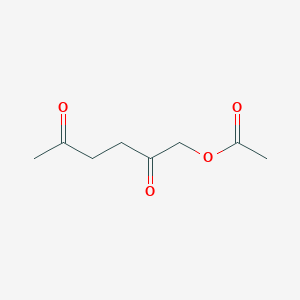

![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
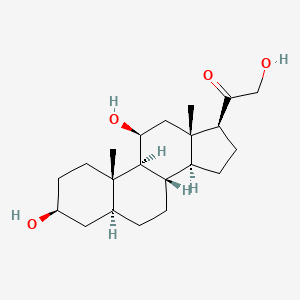
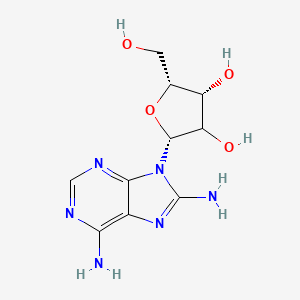
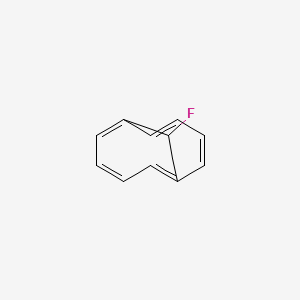
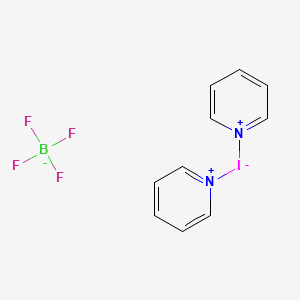
![6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol](/img/structure/B13415692.png)

